7-methyl-1H-indazol-3-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

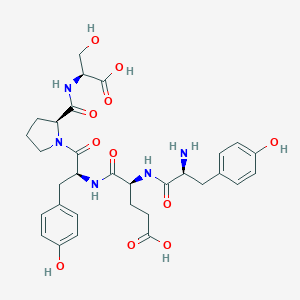

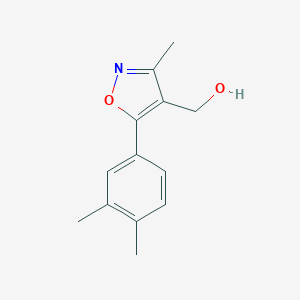

7-methyl-1H-indazol-3-ol is a derivative of indazole . Indazole is a heterocyclic compound that consists of a pyrazole ring fused to a benzene ring . Indazole derivatives have a wide range of medicinal applications, including as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .

Synthesis Analysis

The synthesis of indazoles, including 7-methyl-1H-indazol-3-ol, has been explored through various methods . These methods include transition metal-catalyzed reactions, reductive cyclization reactions, and the synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular formula of 7-methyl-1H-indazol-3-ol is C8H8N2O . The structure includes a benzene ring fused to a pyrazole ring, with a methyl group attached to the 7th carbon and a hydroxyl group attached to the 3rd carbon .Chemical Reactions Analysis

Indazole derivatives, including 7-methyl-1H-indazol-3-ol, can undergo various chemical reactions . For instance, they can participate in transition metal-catalyzed reactions and reductive cyclization reactions .Applications De Recherche Scientifique

Anti-Inflammatory Agents

Indazole derivatives have been found to possess high anti-inflammatory activity . For example, certain 2,3-disubstituted tetrahydro-2H-indazoles have shown potential in in vivo anti-inflammatory models . This suggests that “7-methyl-1H-indazol-3-ol” could potentially be used in the development of new anti-inflammatory drugs.

Antimicrobial Agents

Indazole compounds have demonstrated antimicrobial properties . This suggests that “7-methyl-1H-indazol-3-ol” could be explored for its potential use in combating various microbial infections.

Anticancer Agents

Indazole derivatives have shown promise in the field of oncology . For instance, certain 3-amino-N-phenyl-1H-indazole-1-carboxamides have exhibited in vitro antineoplastic activity against clinically isolated human cancer cell lines . This indicates that “7-methyl-1H-indazol-3-ol” could potentially be used in cancer research and treatment.

Antihypertensive Agents

Indazole compounds have been found to possess antihypertensive properties . This suggests that “7-methyl-1H-indazol-3-ol” could potentially be used in the treatment of hypertension.

Hypoglycemic Agents

Indazole derivatives have demonstrated hypoglycemic activities . This suggests that “7-methyl-1H-indazol-3-ol” could potentially be used in the treatment of diabetes.

Antiprotozoal Agents

Indazole compounds have shown antiprotozoal properties . This suggests that “7-methyl-1H-indazol-3-ol” could potentially be used in the treatment of diseases caused by protozoan parasites.

Mécanisme D'action

Target of Action

These include enzymes like cyclo-oxygenase-2 (COX-2) and various receptors involved in inflammatory responses . The specific role of these targets depends on the context of the disease or condition being treated.

Mode of Action

Indazole derivatives have been reported to inhibit the production of certain mediators in osteoarthritis (oa) cartilage, such as prostaglandin e2 (pge2), tumor necrosis factor-alpha (tnf-α), and matrix metalloproteinase-13 (mmp-13) in a concentration-dependent manner . This suggests that 7-methyl-1H-indazol-3-ol may interact with its targets to modulate these biochemical pathways.

Biochemical Pathways

For instance, they have been found to inhibit the production of inflammatory mediators in OA cartilage, suggesting an impact on inflammation and pain pathways

Result of Action

Indazole derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . Therefore, it’s plausible that 7-methyl-1H-indazol-3-ol may have similar effects.

Propriétés

IUPAC Name |

7-methyl-1,2-dihydroindazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-5-3-2-4-6-7(5)9-10-8(6)11/h2-4H,1H3,(H2,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJOVTXHCNDSIQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)NN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80625235 |

Source

|

| Record name | 7-Methyl-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

120277-21-6 |

Source

|

| Record name | 7-Methyl-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Propan-2-yl-4-oxa-1-azabicyclo[4.1.0]heptan-5-one](/img/structure/B37507.png)

![2,3,5,6-Tetrahydro-7H-imidazo[4,5-f]benzoxazol-2,6-dione](/img/structure/B37508.png)